REACTION_SMILES
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[CH3:13][O:14][C:15](=[O:16])[c:17]1[s:18][cH:19][cH:20][c:21]1[NH2:22].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][C:10](=[O:11])[OH:12])[cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][C:10](=[O:12])[NH:22][c:21]2[c:17]([C:15]([O:14][CH3:13])=[O:16])[s:18][cH:19][cH:20]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1sccc1NC(=O)Cc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |